molecular formula C18H14O3 B6364620 5-Methoxy-2-(naphthalen-1-yl)benzoic acid CAS No. 1183693-82-4

5-Methoxy-2-(naphthalen-1-yl)benzoic acid

Cat. No.: B6364620
CAS No.: 1183693-82-4
M. Wt: 278.3 g/mol
InChI Key: KPMJTUVDANDPQD-UHFFFAOYSA-N
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Description

5-Methoxy-2-(naphthalen-1-yl)benzoic acid is a chemical compound with the molecular formula C18H14O3 and a molecular weight of 278.3 g/mol. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and 5-methoxy-2-bromobenzoic acid.

    Reaction Conditions: The key step involves a Suzuki-Miyaura coupling reaction, where 2-naphthol is coupled with 5-methoxy-2-bromobenzoic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent like toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic rings can undergo hydrogenation under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.

    Reduction: Hydrogenated derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5-Methoxy-2-(naphthalen-1-yl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic effects and its role in drug development.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Similar in structure but lacks the methoxy group.

    5-Methoxy-2-bromobenzoic acid: Similar but contains a bromine atom instead of the naphthalene ring.

    1-Naphthylacetic acid: Contains a naphthalene ring but differs in the position of the carboxylic acid group.

Uniqueness

5-Methoxy-2-(naphthalen-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a naphthalene ring, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

5-methoxy-2-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-13-9-10-16(17(11-13)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMJTUVDANDPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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